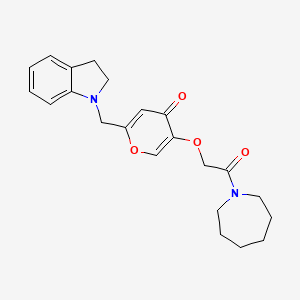
N-(4-chloro-2-fluorophenyl)-4-(5-ethyl-1,3,4-oxadiazol-2-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chloro-2-fluorophenyl)-4-(5-ethyl-1,3,4-oxadiazol-2-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H15ClFNO3 and its molecular weight is 359.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antitubercular Activities
A series of benzene sulfonamide pyrazole oxadiazole derivatives, including compounds related to the specified chemical structure, have been synthesized and evaluated for their antimicrobial as well as antitubercular activities. These compounds were found to exhibit good antibacterial activity against common pathogens such as E. coli, P. aeruginosa, S. aureus, and S. pyogenes, with certain derivatives showing promising antitubercular potential against M. tuberculosis H37Rv. The molecular docking studies suggest a possible mode of inhibition against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A), indicating the potential of these synthesized compounds as antitubercular agents (Shingare et al., 2022).
Applications in Material Science and Pharmaceuticals
Compounds containing the 1,3,4-oxadiazole moiety, akin to the specified chemical structure, have shown diverse applications in material science and pharmaceuticals. For instance, sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole has been synthesized and demonstrated excellent thermal, dimensional, and oxidative stability, as well as promising proton conductivity, making it a potential material for proton exchange membranes in medium-high temperature fuel cells (Xu et al., 2013). Additionally, substituted thiophenes, which share structural similarities with the target compound, have exhibited a wide spectrum of biological activities and uses in thin-film transistors, organic field-effect transistors, and solar cells, showcasing the broad potential of these compounds in both pharmaceutical and material science applications (Nagaraju et al., 2018).
Potential as Enzyme Inhibitors
The chemical framework of the specified compound is indicative of potential enzyme inhibition activities. For instance, certain sulfonamide derivatives have been studied for their ability to inhibit enzymes, which could lead to applications in treating various diseases or in agricultural chemicals. The diverse biochemical interactions and inhibitory effects on enzyme activities highlight the compound's versatility and potential for development into therapeutic agents targeting specific enzymes (Hassan et al., 2021).
properties
IUPAC Name |
methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO3/c1-11-6-7-16-12(8-11)18(9-17(22-16)19(23)24-2)25-10-13-14(20)4-3-5-15(13)21/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTENNLYEFIBKRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2OCC3=C(C=CC=C3Cl)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2689023.png)

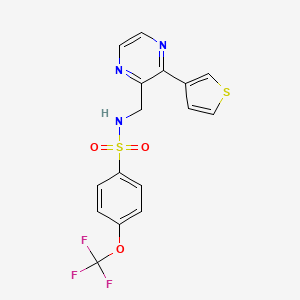
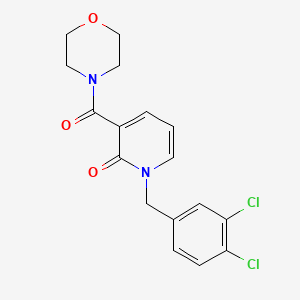
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-cyclohexyl-N-methylacetamide](/img/structure/B2689031.png)
![2-[2-[1-(2,5-Difluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2689032.png)
![2-[[7-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol](/img/structure/B2689033.png)
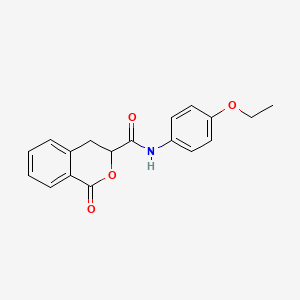


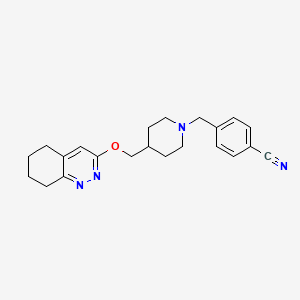
![1-[1-(2-Phenoxyacetyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2689043.png)
![2-Amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophene-3-carbonitrile](/img/structure/B2689044.png)
